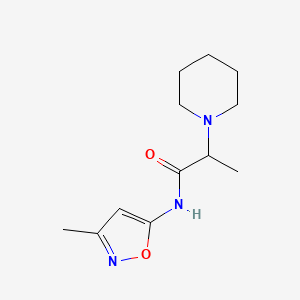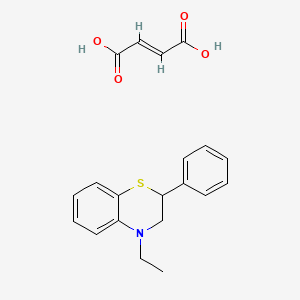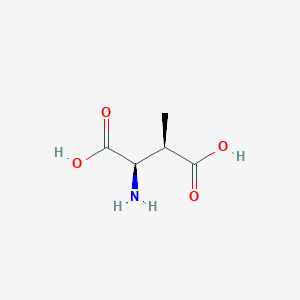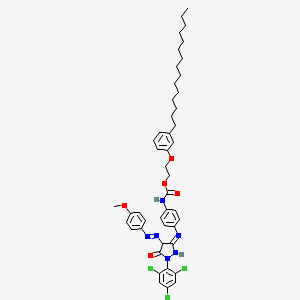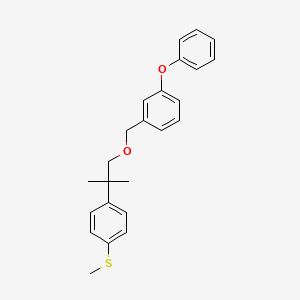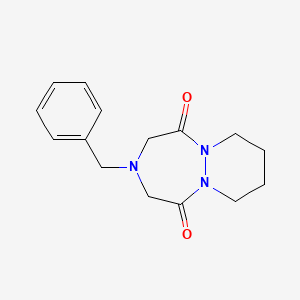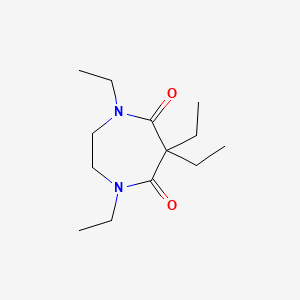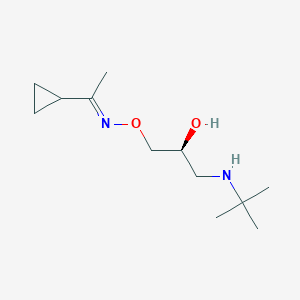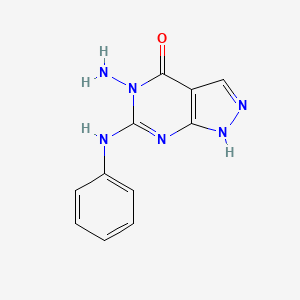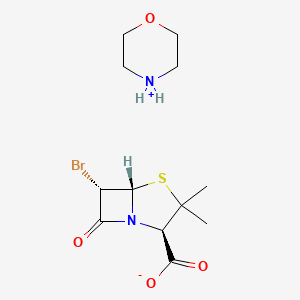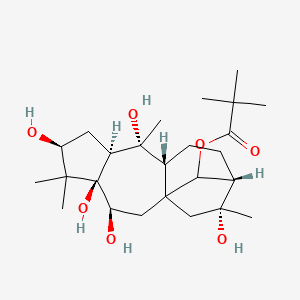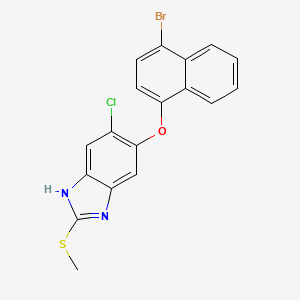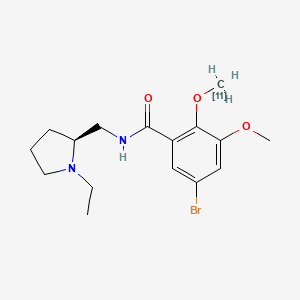
Isoremoxipride C-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoremoxipride C-11 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of isoremoxipride, labeled with the radioactive isotope carbon-11. This compound is particularly valuable in medical and scientific research due to its ability to trace and visualize biological processes in vivo.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoremoxipride C-11 typically involves the incorporation of carbon-11 into the molecular structure of isoremoxipride. One common method is the O-[11C]methylation of a precursor compound using [11C]methyl iodide ([11C]CH3I). This reaction is often carried out in a microreactor, which allows for efficient mixing and rapid reaction times .
Industrial Production Methods
Industrial production of this compound requires specialized equipment due to the short half-life of carbon-11 (approximately 20.4 minutes). The production process involves the generation of [11C]CO2 in a cyclotron, followed by its conversion to [11C]CH3I, which is then used in the methylation reaction to produce the final radiolabeled compound .
Chemical Reactions Analysis
Types of Reactions
Isoremoxipride C-11 primarily undergoes methylation reactions during its synthesis. The compound can also participate in other types of reactions, such as oxidation and reduction, depending on the specific experimental conditions.
Common Reagents and Conditions
The methylation reaction typically uses [11C]methyl iodide as the methylating agent. Other common reagents include dimethyl sulfoxide (DMSO) as a solvent and various catalysts to facilitate the reaction. The reaction conditions often involve temperatures ranging from room temperature to slightly elevated temperatures to optimize yield .
Major Products
The primary product of the methylation reaction is this compound itself. Depending on the reaction conditions, minor by-products may also be formed, but these are usually removed during the purification process.
Scientific Research Applications
Isoremoxipride C-11 has a wide range of applications in scientific research:
Chemistry: Used as a radiotracer to study chemical reactions and mechanisms.
Biology: Helps in visualizing and understanding biological processes at the molecular level.
Medicine: Utilized in PET imaging to diagnose and monitor various diseases, including neurological disorders and cancers.
Industry: Employed in the development and testing of new pharmaceuticals and diagnostic agents .
Mechanism of Action
Isoremoxipride C-11 exerts its effects by binding to specific molecular targets in the body, allowing for the visualization of these targets using PET imaging. The carbon-11 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by the PET scanner, creating detailed images of the biological processes .
Comparison with Similar Compounds
Isoremoxipride C-11 is similar to other carbon-11 labeled compounds used in PET imaging, such as [11C]raclopride and [11C]choline. it is unique in its specific binding properties and applications. For example, while [11C]raclopride is commonly used to study dopamine receptors, this compound may be used to target different molecular pathways .
List of Similar Compounds
- [11C]Raclopride
- [11C]Choline
- [11C]Methionine
- [11C]Acetate
Is there anything else you would like to know about this compound?
Properties
CAS No. |
167637-45-8 |
|---|---|
Molecular Formula |
C16H23BrN2O3 |
Molecular Weight |
370.27 g/mol |
IUPAC Name |
5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-3-methoxy-2-(111C)methoxybenzamide |
InChI |
InChI=1S/C16H23BrN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20)/t12-/m0/s1/i3-1 |
InChI Key |
QAECXZXKVURFMR-SPFAIMGWSA-N |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)Br)OC)O[11CH3] |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


